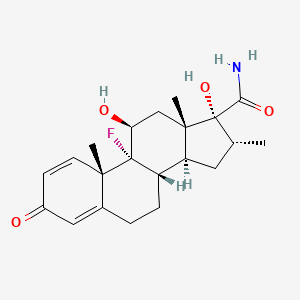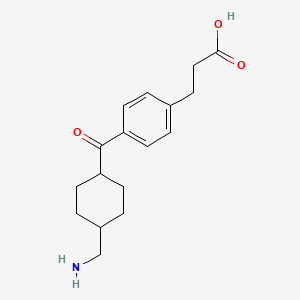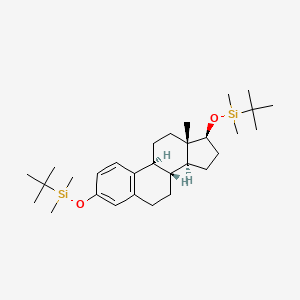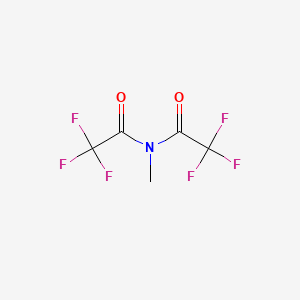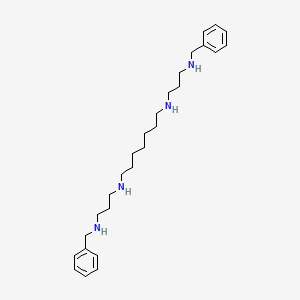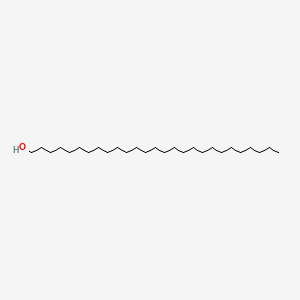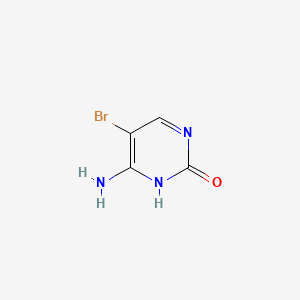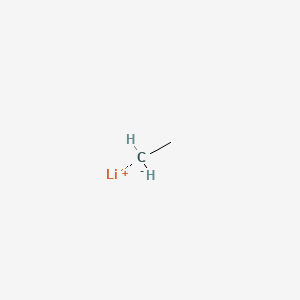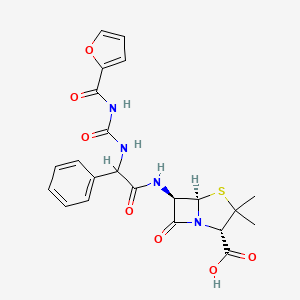
Furbenicillin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Furbenicillin is a complex organic compound with significant applications in various scientific fields. This compound is known for its intricate structure, which includes a bicyclic core with multiple functional groups, making it a subject of interest in synthetic chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Furbenicillin involves several steps, starting from readily available precursors. The key steps typically include:
Formation of the bicyclic core: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of functional groups: Various functional groups are introduced through substitution reactions, using reagents such as acyl chlorides, amines, and alcohols.
Final coupling reactions: The final product is obtained by coupling the intermediate compounds through amide bond formation, often using coupling agents like carbodiimides.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency.
Automated synthesis: Using robotic systems to handle the complex sequence of reactions.
Purification techniques: Such as chromatography and crystallization to isolate the final product.
化学反応の分析
Types of Reactions
Furbenicillin undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Often performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Conducted under mild to moderate conditions, using catalysts or activating agents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Can lead to the formation of carboxylic acids or ketones.
Reduction: May produce alcohols or amines.
科学的研究の応用
Furbenicillin has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Furbenicillin involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may:
Inhibit enzyme activity: By binding to the active site and preventing substrate access.
Modulate receptor function: By acting as an agonist or antagonist, altering cellular signaling pathways.
Disrupt cellular processes: By interfering with DNA replication or protein synthesis.
類似化合物との比較
Similar Compounds
Penicillin derivatives: Share a similar bicyclic core structure.
Cephalosporins: Another class of β-lactam antibiotics with a related mechanism of action.
Carbapenems: Known for their broad-spectrum antimicrobial activity.
Uniqueness
Furbenicillin is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties
特性
CAS番号 |
54661-82-4 |
|---|---|
分子式 |
C22H22N4O7S |
分子量 |
486.5 g/mol |
IUPAC名 |
(2S,5R,6R)-6-[[2-(furan-2-carbonylcarbamoylamino)-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C22H22N4O7S/c1-22(2)15(20(30)31)26-18(29)14(19(26)34-22)23-17(28)13(11-7-4-3-5-8-11)24-21(32)25-16(27)12-9-6-10-33-12/h3-10,13-15,19H,1-2H3,(H,23,28)(H,30,31)(H2,24,25,27,32)/t13?,14-,15+,19-/m1/s1 |
InChIキー |
AWBJVSUGLZFBOG-BWMCOSIFSA-N |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)NC(=O)C4=CC=CO4)C(=O)O)C |
異性体SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)NC(=O)C4=CC=CO4)C(=O)O)C |
正規SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)NC(=O)C4=CC=CO4)C(=O)O)C |
同義語 |
6-(D-alpha(3-(2-furoyl)ureido)phenylacetamido)penicillinic acid potassium salt BL-P1597 furbenicillin furbenicillin, (2S-(2alpha,5alpha,6beta))-isomer furbenicillin, monopotassium salt |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


